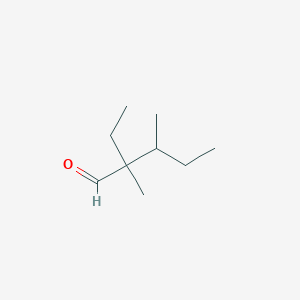

2-Ethyl-2,3-dimethylpentanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-ethyl-2,3-dimethylpentanal |

InChI |

InChI=1S/C9H18O/c1-5-8(3)9(4,6-2)7-10/h7-8H,5-6H2,1-4H3 |

InChI Key |

VJPXUBXJCKNRFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 2 Ethyl 2,3 Dimethylpentanal

Catalytic Hydroformylation Approaches for Branched Aldehyde Synthesis

Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. libretexts.org The regioselectivity of this reaction, determining whether a linear or branched aldehyde is formed, is a critical aspect controlled by the choice of catalyst and reaction conditions. acs.org For the synthesis of highly branched aldehydes like 2-Ethyl-2,3-dimethylpentanal, the hydroformylation of a corresponding branched alkene is the most direct route.

Rhodium-based catalysts are highly active for hydroformylation, often operating under milder conditions than their cobalt counterparts. mt.com The synthesis of 2,3-dimethylpentanal (B105951) has been reported via the hydroformylation of 3-methyl-2-pentene using a rhodium carbonyl catalyst. google.com

The ligands coordinated to the rhodium center play a pivotal role in directing the regioselectivity of the hydroformylation reaction. d-nb.info Bulky phosphine (B1218219) and phosphite (B83602) ligands are often employed to favor the formation of branched aldehydes by creating steric hindrance that influences the orientation of the alkene substrate during the catalytic cycle. acs.org For instance, the use of phospholane-phosphite ligands like BOBPHOS has been shown to be highly selective for branched aldehyde products from certain alkenes. nih.govscispace.com The electronic properties of the ligands also significantly impact catalyst performance, with high π-acidity in ligands leading to a high rate of hydroformylation. acs.org

The rational design of ligands is a key strategy for achieving high regioselectivity. researchgate.net For example, supramolecular ligands that can pre-organize the substrate through non-covalent interactions have been developed to control the regioselectivity in hydroformylation. researchgate.net The interplay between the metal and the ligand, including factors like the ligand bite angle and steric and electronic properties, is crucial for optimizing catalyst performance. d-nb.info

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves several key steps: alkene coordination, migratory insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. libretexts.orgescholarship.org The formation of a branched aldehyde is favored when the initial migratory insertion leads to a branched alkyl-rhodium intermediate. scispace.com

Kinetic studies have revealed that the reaction can have a negative order in CO and positive orders in alkene and H₂, suggesting that multiple steps in the catalytic cycle can be turnover-determining. nih.govscispace.com In some systems, the rhodium hydride addition to the alkene is largely irreversible, and the ratio of branched to linear acyl species is preserved in the final aldehyde products under single-turnover conditions. nih.govscispace.com Theoretical investigations have highlighted the importance of subtle interactions, such as CH-π interactions between the ligand and substrate, in influencing the high branched selectivity. nih.gov

The efficiency and selectivity of the hydroformylation process are highly dependent on various reaction parameters.

Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting side reactions like isomerization. smolecule.com For the synthesis of 2,3-dimethylpentanal from 3-methyl-2-pentene, temperatures in the range of 70°C to 120°C are typically employed. google.com

Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. An increase in CO pressure can sometimes lead to an increased branched-to-linear aldehyde ratio. scispace.com The hydroformylation of 3-methyl-2-pentene is often carried out at high pressures, ranging from 200 to 400 bar. google.com

The table below summarizes typical reaction conditions for the rhodium-catalyzed hydroformylation of 3-methyl-2-pentene to produce 2,3-dimethylpentanal. google.com

| Rhodium Concentration (ppm) | Temperature (°C) | Pressure (bar) | Reaction Time (hours) | Product Distribution (%) |

| 100 | 90 | 270 | 7.0 | 2,3-dimethylpentanal: ~85-86 |

| 1000 | 90 | 270 | 5.0 | Not specified |

| 100 | 80 | 270 | 7.5 | Not specified |

| 100 | 100 | 270 | 5.5 | Not specified |

Both cobalt and rhodium are used commercially for hydroformylation, with each having distinct advantages and disadvantages. tkk.fi

Activity: Rhodium is generally 10³ to 10⁴ times more active than cobalt, allowing for lower catalyst concentrations and milder reaction conditions (lower temperatures and pressures). mt.comtkk.fi

Selectivity: Unmodified rhodium catalysts tend to produce a greater amount of branched aldehydes compared to cobalt catalysts. For example, in the hydroformylation of 1-pentene, an unmodified rhodium catalyst gives a linear-to-branched (l/b) ratio of 1.6:1, while a cobalt complex yields a ratio of 4:1. wiley-vch.de However, with ligand modification, rhodium catalysts can be tuned for high selectivity towards either linear or branched products. researchgate.net In the specific case of hydroformylating 3-methyl-1-pentene, a cobalt carbonyl catalyst yields only 3% 2,3-dimethylpentanal, whereas a rhodium-based catalyst can achieve much higher selectivity. google.com

Cost: Rhodium is significantly more expensive than cobalt, making catalyst recovery and recycling a critical economic factor in rhodium-catalyzed processes. mt.comresearchgate.net

Reaction Conditions: Cobalt-catalyzed hydroformylation typically requires harsh conditions, with pressures of 100–350 bar and temperatures of 100–200 °C. mdpi.com Rhodium-catalyzed processes, particularly the "low-pressure oxo processes" (LPOs), operate at much milder conditions (1.8–6.0 MPa and 85–130 °C). acs.org

The table below provides a comparative overview of rhodium and cobalt catalysts for hydroformylation.

| Feature | Rhodium-Based Catalysts | Cobalt-Based Catalysts |

| Activity | Very high (10³-10⁴ times more active than Co) tkk.fi | Lower |

| Operating Conditions | Milder (lower temperature and pressure) mt.com | Harsher (high temperature and pressure) mdpi.com |

| Regioselectivity | Tunable with ligands; can favor branched aldehydes wiley-vch.deresearchgate.net | Generally favors linear aldehydes wiley-vch.de |

| Cost | High mt.com | Lower |

| Industrial Application | Primarily for lighter olefins (e.g., propene, butene) acs.orgresearchgate.net | Used for higher olefins where product separation by distillation is difficult tkk.fi |

Investigation of Rhodium-Catalyzed Hydroformylation of Alkenes

Mechanistic Studies of Catalyst Performance in Branched Aldehyde Formation

Hydrogenation of α,β-Unsaturated Aldehyde Precursors

An alternative synthetic route to saturated aldehydes involves the selective hydrogenation of the carbon-carbon double bond of an α,β-unsaturated aldehyde precursor. This method is thermodynamically favored over the hydrogenation of the carbonyl group. acs.orgtandfonline.com For the synthesis of this compound, a potential precursor would be 2-ethyl-2,3-dimethyl-4-pentenal.

Various catalytic systems have been developed for the selective hydrogenation of α,β-unsaturated aldehydes.

Copper-based catalysts: Silica-supported copper nanoparticles have shown high efficiency for the selective hydrogenation of various α,β-unsaturated carbonyl compounds to the corresponding saturated aldehydes. rsc.org

Rhodium and Ruthenium catalysts: Catalysts comprising rhodium and/or ruthenium can be used to selectively hydrogenate the olefinic bond of an α,β-unsaturated aldehyde. google.com

Iridium-based catalysts: Iridium complexes in the presence of a hydrogen donor like 2-propanol can achieve selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to saturated ones. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol. tandfonline.com

Selective Hydrogenation Catalysis for Saturated Branched Aldehydes

The selective hydrogenation of unsaturated precursors is a key strategy for the synthesis of saturated aldehydes. The choice of catalyst is crucial for achieving high selectivity and yield, especially when dealing with sterically hindered molecules.

While direct selective hydrogenation of an unsaturated precursor specifically to this compound is not extensively detailed in the provided results, the principles of selective hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes are well-established. For instance, the use of tris(triphenylphosphine)chlororhodium has been shown to be effective for the specific reduction of the carbon-carbon double bond in various unsaturated aldehydes, yielding the corresponding saturated aldehydes. rsc.org This method is considered to have general utility for such transformations. rsc.org

For branched aldehydes, controlling side reactions is critical. Research on the hydrogenation of branched aliphatic aldehydes using well-defined Fe(II) catalysts has demonstrated high selectivity for the corresponding alcohol, with minimal side reactions. acs.org This suggests that with appropriate catalyst design, similar selectivity could be achieved for the aldehyde product. The development of catalysts for the selective hydrogenation of the C=C bond in α,β-unsaturated aldehydes is an active area of research, with systems based on ruthenium, platinum, and other noble metals being investigated. rsc.orgrsc.orgnih.govacs.org The challenge lies in preventing the over-reduction of the aldehyde group to an alcohol. google.com

Influence of Catalyst Support and Reaction Conditions on Product Distribution

The support material for a metal catalyst can significantly influence its activity and selectivity in hydrogenation reactions. nih.gov Oxide supports like TiO₂, CeO₂, ZrO₂, SiO₂, and Al₂O₃ are commonly used due to their high surface area and stability. nih.gov Reducible oxide supports, particularly TiO₂, have been shown to promote catalytic hydrogenation. nih.gov This promotional effect can be attributed to synergistic interactions between the metal, the oxide support, and the solvent, especially in aqueous phase reactions. nih.govnih.govacs.org For example, in the hydrogenation of cinnamaldehyde, TiO₂-supported Pt and Pt-Fe catalysts were found to be more active and selective towards the unsaturated alcohol compared to carbon-supported catalysts.

The presence of oxygen vacancies on the support surface can also play a crucial role. nih.govnih.govacs.org These vacancies can donate charge to the metal cluster, influencing its electronic properties and, consequently, its catalytic behavior. nih.govnih.govacs.org Furthermore, the acidity of the support can affect the reaction pathway. For instance, in the hydrogenation of 2-pentenal, a CeO₂-Al₂O₃ composite support enhanced the surface acidity and the formation of electron-rich Pt(0) species, which promoted the chemisorption and activation of the aldehyde, leading to high product selectivity. bohrium.com

Reaction conditions such as temperature, pressure, and solvent also have a profound impact on product distribution. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions like isomerization. Optimal temperature ranges, for instance in hydroformylation reactions, are often a balance between efficiency and selectivity. smolecule.com

Condensation and Rearrangement Pathways in Branched Aldehyde Synthesis

Condensation and rearrangement reactions offer alternative synthetic routes to branched aldehydes, often starting from simpler, more readily available precursors.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and can be employed to build the carbon skeleton of precursors for branched aldehydes. pressbooks.pubmasterorganicchemistry.com The reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com By carefully selecting the reactants, it is possible to construct complex molecular architectures. For instance, a crossed Aldol reaction between two different aldehydes can be controlled to favor a specific product, particularly if one of the aldehydes lacks α-hydrogens and cannot enolize. masterorganicchemistry.com

In the context of synthesizing precursors for this compound, one could envision an Aldol condensation between propanal and 2-methylbutanal. However, controlling the regioselectivity and preventing self-condensation would be significant challenges. Industrial processes often utilize base-catalyzed Aldol condensations. google.com

A documented synthetic route to 2,3-dimethylpentanal involves the Darzens condensation, which is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgjk-sci.comorganic-chemistry.org A specific patent describes the synthesis of 2,3-dimethylpentanal starting from 3-methyl-2-pentanone (B1360105) and an α-haloacetate. google.com The resulting epoxy carboxylate undergoes saponification followed by acidification and decarboxylation to yield the target aldehyde. google.com This method is reported to have a molar yield of 40-70% and is suitable for industrial production due to its simple equipment requirements and good selectivity. google.com

The key steps in this process are:

Condensation: 3-Methyl-2-pentanone reacts with an α-haloacetate (e.g., ethyl chloroacetate) in the presence of a strong base like sodium ethoxide to form an epoxy carboxylate intermediate. google.com

Saponification: The ester group of the intermediate is hydrolyzed using a base such as sodium hydroxide. google.com

Acidification and Decarboxylation: Treatment with acid leads to the decarboxylation of the resulting glycidic acid, which rearranges to form the final aldehyde product. wikipedia.orgorganic-chemistry.org

The general mechanism for the Darzens condensation involves the deprotonation of the α-haloester to form a carbanion, which then attacks the carbonyl group of the ketone. wikipedia.org An intramolecular SN2 reaction then forms the epoxide ring. wikipedia.org

Multi-step syntheses provide a versatile approach to complex molecules by building them up from simpler starting materials. While a specific multi-step synthesis for this compound is not detailed in the provided search results, general strategies involving aldehydes and ketones can be inferred. youtube.comyoutube.comyoutube.com For example, a multi-step sequence could involve:

Aldol Condensation: Reaction of two smaller aldehydes (e.g., propanal and butanal derivatives) to form a larger α,β-unsaturated aldehyde.

Reduction: Selective hydrogenation of the carbon-carbon double bond to yield a saturated aldehyde.

Alkylation: Introduction of the final methyl or ethyl group at the α-position.

Another approach could involve the hydroformylation of a suitable alkene. For example, the hydroformylation of 3-methyl-2-pentene has been used to produce 2,3-dimethylpentanal. google.comgoogle.com This reaction, when catalyzed by rhodium carbonyl compounds, can achieve high yields of the desired branched aldehyde. google.comgoogle.com

Epoxy Carboxylate Routes and Decarboxylation Reactions

Novel Synthetic Routes and Methodological Innovations for this compound

The development of novel synthetic routes often focuses on improving efficiency, selectivity, and sustainability. For branched aldehydes, innovations in catalysis are particularly important.

Hydroformylation, the reaction of an alkene with carbon monoxide and hydrogen, is a powerful method for producing aldehydes. google.com Recent research has focused on developing catalysts that favor the formation of branched aldehydes. acs.org For example, rhodium complexes with specific phosphine ligands have shown high selectivity for branched products. acs.org The use of porous organic polymers as supports for these catalysts can also enhance their activity and reusability. acs.org Asymmetric hydroformylation, using chiral ligands, can even produce enantioenriched α-tetrasubstituted aldehydes. nih.gov

Another area of innovation is the catalytic asymmetric α-functionalization of α-branched aldehydes. nih.gov This allows for the direct introduction of functional groups at the already substituted α-carbon, providing a route to complex chiral molecules. nih.gov

While a specific novel route for this compound is not explicitly described, the principles of modern synthetic chemistry, such as the use of advanced catalytic systems and the development of stereoselective reactions, are applicable to its synthesis.

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 2,3 Dimethylpentanal

Electrophilic Reactivity of the Aldehyde Functional Group

The carbonyl group in an aldehyde is characterized by a polarized carbon-oxygen double bond, where the oxygen atom bears a partial negative charge and the carbon atom a partial positive charge. libretexts.org This polarization renders the carbonyl carbon electrophilic, making it a prime target for attack by nucleophiles. libretexts.orgslideserve.com This inherent electrophilicity is the foundation for the most common reactions involving aldehydes, including 2-Ethyl-2,3-dimethylpentanal.

Nucleophilic addition is a characteristic reaction of aldehydes. uomosul.edu.iq In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. uomosul.edu.iq Subsequent protonation yields the final addition product. Due to the presence of the aldehyde group, this compound can react with a variety of nucleophiles to form a range of derivatives.

For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols after an acidic workup. Similarly, the addition of cyanide ion (from HCN) would produce a cyanohydrin. Other common nucleophilic additions include the formation of hemiacetals and acetals upon reaction with alcohols, and the formation of imines with primary amines. smolecule.com The addition of sodium bisulfite is a classic reaction used in the purification of aldehydes. askfilo.com

| Nucleophile | Reagent Example | Intermediate | Final Product Derivative |

|---|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Alkoxide | Primary Alcohol |

| Organometallic Reagents (R⁻) | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Alkoxide | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin Alkoxide | Cyanohydrin |

| Alcohols (R-OH) | Ethanol (CH₃CH₂OH) | Hemiacetal | Acetal (B89532) (with excess alcohol and acid catalyst) |

| Primary Amines (R-NH₂) | Methylamine (CH₃NH₂) | Carbinolamine | Imine (Schiff Base) |

| Enolates | Acetone (B3395972) (in base) | Aldol (B89426) Adduct (β-hydroxy aldehyde) | β-Hydroxy Ketone |

The structure of this compound features two chiral centers, at C2 and C3. Nucleophilic attack on the carbonyl carbon creates a new stereocenter, leading to the potential formation of diastereomeric products. The stereochemical outcome of such additions is heavily influenced by the steric hindrance around the carbonyl group.

In reactions involving branched aldehydes, the incoming nucleophile will preferentially attack from the less sterically hindered face of the planar carbonyl group, a principle described by models of asymmetric induction. The presence of bulky substituents at the α-carbon (an ethyl and a methyl group) and β-carbon (a methyl group) in this compound creates a sterically demanding environment. This steric bulk can be exploited to achieve stereocontrol, particularly with the use of chiral catalysts or auxiliaries that can differentiate between the two faces of the aldehyde. smolecule.comcaltech.edu Asymmetric aldol reactions, for example, can provide access to β-hydroxy carbonyl compounds with precise stereochemical control, where the outcome is governed by the geometry of the enolate and the nature of any coordinating metal cations. smolecule.com

Nucleophilic Addition Reactions and Derivatives Formation

Oxidative Transformations

Aldehydes are readily oxidized to form carboxylic acids. vaia.com This transformation involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). smolecule.com

The oxidation of this compound would yield 2-Ethyl-2,3-dimethylpentanoic acid. This transformation can be achieved using a variety of oxidizing agents. vaia.com The branched structure of the aldehyde may confer greater thermal stability compared to linear aldehydes, but it readily undergoes oxidation under strong oxidizing conditions.

Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). vaia.com Milder, more selective methods have also been developed to avoid side reactions, especially in complex molecules. These can include catalytic systems using metals like chromium, manganese, or cobalt, often in the presence of a co-oxidant. organic-chemistry.orgresearchgate.net For example, CrO₃-catalyzed oxidation with periodic acid (H₅IO₆) is effective for converting primary alcohols and aldehydes to carboxylic acids in high yield. organic-chemistry.org

| Oxidizing Agent/System | Product | General Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Ethyl-2,3-dimethylpentanoic Acid | Basic, aqueous solution, followed by acidification |

| Chromic Acid (H₂CrO₄) | 2-Ethyl-2,3-dimethylpentanoic Acid | Aqueous acetone (Jones Oxidation) |

| Silver(I) Oxide (Ag₂O) | 2-Ethyl-2,3-dimethylpentanoic Acid | Aqueous ammonia (B1221849) (Tollens' Reagent) |

| Catalytic CrO₃ / H₅IO₆ | 2-Ethyl-2,3-dimethylpentanoic Acid | Acetonitrile (B52724) solvent organic-chemistry.org |

| Catalytic Fe(NO₃)₃ / TEMPO / O₂ | 2-Ethyl-2,3-dimethylpentanoic Acid | Room temperature, air or pure O₂ organic-chemistry.org |

In addition to ionic oxidation pathways, this compound can undergo oxidation via radical mechanisms. Such reactions are particularly relevant in atmospheric chemistry, where organic compounds react with hydroxyl (•OH) radicals. acs.orgresearchgate.net The reaction typically proceeds via hydrogen atom abstraction. vaia.com

For aldehydes, the most susceptible site for H-atom abstraction is the formyl hydrogen (the H atom of the -CHO group). copernicus.org Abstraction of this hydrogen atom from this compound would generate a stable acyl radical. This radical can then react with molecular oxygen to form a peroxyacyl radical, which can undergo further reactions. Hydrogen atoms on the tertiary carbons at the C2 and C3 positions are also potential sites for radical attack, which could lead to a different set of oxidation products after reaction with oxygen and subsequent radical chain reactions. acs.orgresearchgate.net

Selective Oxidation to Carboxylic Acid Derivatives

Reductive Transformations

The carbonyl group of this compound can be reduced to a primary alcohol, 2-Ethyl-2,3-dimethylpentan-1-ol. This is a common transformation in organic synthesis. The reduction can be accomplished using various reducing agents.

Complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.

Another important method is catalytic hydrogenation. This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is widely used in industrial processes.

Chemoselective Reduction to Corresponding Alcohols

The aldehyde functional group is susceptible to nucleophilic attack, making its reduction to a primary alcohol a fundamental transformation. For branched aldehydes such as 2,3-dimethylpentanal (B105951), a close structural analog of this compound, this reduction can be achieved with high chemoselectivity. smolecule.com The goal of chemoselective reduction is to convert the aldehyde to an alcohol without affecting other potentially reactive sites in the molecule. Common reducing agents are chosen based on their ability to selectively reduce the carbonyl group of the aldehyde.

Catalytic Hydrogenation and Hydride Reduction Studies

The conversion of branched aldehydes to their corresponding primary alcohols is commonly accomplished through two main pathways: catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For instance, the hydrogenation of α,β-unsaturated aldehydes over a palladium catalyst is a known method to produce saturated aldehydes. While specific studies on this compound are not detailed, the general process for aldehydes involves moderate hydrogen pressure and temperatures to achieve high selectivity.

Hydride Reduction: Metal hydrides are a staple in the reduction of aldehydes due to their efficacy and selectivity. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used to reduce aldehydes to alcohols. smolecule.com For the related compound 2,3-dimethylpentanal, these reagents effectively yield 2,3-dimethylpentanol. smolecule.com LiAlH₄ is a more powerful reducing agent than NaBH₄, but both are highly effective for this transformation. smolecule.com

| Reduction Method | Reagent | Product | Typical Conditions |

| Catalytic Hydrogenation | H₂ / Palladium Catalyst | Saturated Alcohol | Moderate H₂ pressure (1–5 bar), 40–60°C |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol solvent |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether solvent smolecule.com |

Studies on Alkyl Radical Reactions and Hydrogen Abstraction

The reactions of branched aldehydes with radicals, particularly in atmospheric chemistry, are of significant interest. These reactions often proceed via hydrogen atom abstraction, leading to the formation of various secondary products.

Kinetics and Product Analysis of Reactions with Hydroxyl Radicals

Studies on the atmospheric chemistry of volatile organic compounds have examined the reaction of hydroxyl (•OH) radicals with branched aldehydes like 2,3-dimethylpentanal. ca.gov The rate constants for these gas-phase reactions are determined using relative rate techniques in environmental chambers. ca.gov The reaction of 2,3-dimethylpentanal with •OH radicals is rapid, with a reported atmospheric half-life of approximately 2.7 hours, indicating its potential to contribute to the formation of secondary organic aerosols and photochemical smog. Product analysis from the reaction of similar branched aldehydes with OH radicals in the presence of nitric oxide (NO) has identified the formation of smaller aldehydes and ketones. researchgate.net

Site-Specific Hydrogen Abstraction Pathways in Branched Aliphatic Aldehydes

In branched aliphatic aldehydes, there are multiple sites from which a hydrogen atom can be abstracted. The reactivity of a specific C-H bond depends on its bond dissociation energy and steric accessibility. For aldehydes, the hydrogen atom attached to the carbonyl group (the formyl hydrogen) is particularly susceptible to abstraction. copernicus.org

Research indicates that for reactions involving radicals like •OH or NO, H-atom abstraction from the formyl group is a major pathway. ca.govcopernicus.org For example, the reaction of 2,3-dimethylpentanal with NO radicals proceeds via hydrogen abstraction, with the formyl hydrogen being the most reactive site. This selective abstraction leads to the formation of an acyl radical, which can then undergo further reactions. ca.gov Theoretical studies and structure-activity relationship (SAR) models are used to predict the branching ratios for H-atom abstraction from different sites (primary, secondary, tertiary, and formyl C-H bonds) in aliphatic aldehydes. copernicus.org

| Hydrogen Site | Relative Reactivity | Reason |

| Formyl C-H | High | Weaker bond due to resonance stabilization of the resulting acyl radical. copernicus.org |

| Tertiary C-H | Moderate-High | More stable resulting tertiary alkyl radical compared to primary/secondary. copernicus.org |

| Secondary C-H | Moderate | Intermediate stability of the resulting secondary alkyl radical. copernicus.org |

| Primary C-H | Low | Least stable resulting primary alkyl radical. copernicus.org |

Thermal Degradation and Stability Studies of Branched Aldehydes

Chemical Transformations for Diverse Organic Molecule Synthesis

Branched aldehydes like 2,3-dimethylpentanal serve as valuable intermediates in the synthesis of more complex organic molecules. ontosight.ai Their reactivity allows them to participate in a variety of chemical transformations.

Oxidation: They can be oxidized to the corresponding carboxylic acid, 2,3-dimethylpentanoic acid, using oxidizing agents like potassium permanganate. smolecule.com

Aldol Condensation: As they possess α-hydrogens, they can participate in aldol condensation reactions, acting as either the nucleophile (enolate) or the electrophile, to form β-hydroxy aldehydes. smolecule.comuomosul.edu.iq

Synthesis of Heterocycles: Aldehydes are crucial building blocks in the synthesis of various heterocyclic compounds.

Pharmaceutical and Fragrance Intermediates: 2,3-Dimethylpentanal is noted as a valuable feedstock and intermediate in the manufacture of pharmaceuticals and as a fragrance ingredient. ontosight.aigoogle.com

Stereochemistry and Stereoselective Synthesis of 2 Ethyl 2,3 Dimethylpentanal

Enantioselective Synthesis Approaches for Chiral Aldehydes

The creation of the chiral centers in 2-Ethyl-2,3-dimethylpentanal necessitates enantioselective methods that can precisely control the three-dimensional arrangement of atoms. The α-alkylation of an aldehyde is a primary method for forming C-C bonds at the α-position. acs.org However, achieving high stereoselectivity in the α-alkylation of aldehydes has historically been challenging. acs.orgacs.org Modern synthetic chemistry offers two principal routes to enantiomerically enriched aldehydes: asymmetric catalysis and chiral auxiliary-mediated transformations.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Key strategies applicable to the synthesis of chiral aldehydes include organocatalysis and transition metal catalysis.

Organocatalysis, using small chiral organic molecules, has become a powerful tool. acs.org Enamine catalysis, a subset of organocatalysis, involves the reaction of a chiral secondary amine catalyst with an aldehyde to form a nucleophilic enamine intermediate. acs.orgresearchgate.net This enamine can then react with an electrophile. For a target like this compound, a potential strategy involves the asymmetric α-alkylation of pentanal derivatives. For instance, proline and its derivatives have been successfully used as catalysts for the α-alkylation of α-branched aldehydes, creating quaternary stereogenic centers with high enantioselectivities. researchgate.net Another approach is the conjugate addition of aldehydes to electrophilic partners, such as p-quinone methides, which can create two adjacent stereocenters with good diastereo- and enantiocontrol. acs.org

Transition metal catalysis offers complementary methods. For example, rhodium-catalyzed asymmetric hydroformylation of a suitably substituted alkene, such as 3,4-dimethylhex-2-ene, could theoretically install the aldehyde group and set one of the stereocenters. Synergistic catalysis, combining a chiral transition metal complex with an organocatalyst, has also emerged as a powerful strategy for complex transformations. acs.org

Table 1: Examples of Asymmetric Catalytic Methods for Chiral Aldehyde Synthesis

| Catalytic Approach | Catalyst Type | Reaction Type | Key Features/Substrates | Reference |

|---|---|---|---|---|

| Organocatalysis (Enamine) | Chiral Secondary Amines (e.g., Proline derivatives) | α-Alkylation | Alkylation of α-branched aldehydes to form quaternary stereocenters. | researchgate.net |

| Organocatalysis (Enamine) | Newly developed chiral secondary amine catalysts | 1,6-Conjugate Addition | Addition of aldehydes to p-quinone methides, creating two contiguous stereocenters. | acs.org |

| Organocatalysis | Cinchona Alkaloids | Conjugate Addition | Addition of carbonyl donors to α,β-unsaturated aldehydes. | brandeis.edu |

| Dual Catalysis | Photoredox catalyst (e.g., Ru(bpy)3Cl2) and Organocatalyst | α-Alkylation | Intermolecular α-alkylation of aldehydes with broad applicability. | acs.org |

| Transition Metal Catalysis | Chiral Rhodium Complexes | Asymmetric Hydroformylation | Conversion of alkenes to chiral aldehydes. | researchgate.net |

An alternative and highly reliable strategy involves the use of a chiral auxiliary. thieme-connect.comwikipedia.org In this method, an achiral substrate is temporarily bonded to an enantiomerically pure chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to a diastereomerically enriched product. wikipedia.org Finally, the auxiliary is cleaved, releasing the desired enantiomerically pure compound. rsc.org

For synthesizing a chiral aldehyde, a common approach is the alkylation of an amide or imine derived from a chiral auxiliary. Pseudoephedrine is a practical and inexpensive chiral auxiliary that can be acylated to form amides. acs.org The enolates of these pseudoephedrine amides undergo highly diastereoselective alkylations. Subsequent cleavage of the alkylated product can yield a highly enantiomerically enriched aldehyde. acs.org Similarly, Evans oxazolidinones are widely used auxiliaries, particularly for stereoselective aldol (B89426) reactions and alkylations, which establish one or more stereocenters with high predictability. wikipedia.org After the key bond-forming step, the auxiliary can be reductively cleaved to afford the chiral aldehyde.

Table 2: Common Chiral Auxiliaries for Asymmetric Aldehyde Synthesis

| Chiral Auxiliary | Key Reaction | Cleavage Method to Aldehyde | Advantages | Reference |

|---|---|---|---|---|

| Pseudoephedrine | Diastereoselective α-alkylation of amide enolates | Reduction of the resulting amide | Inexpensive, both enantiomers available, high diastereoselectivity. | acs.org |

| Evans Oxazolidinones | Diastereoselective alkylation or aldol reaction | Reduction of the N-acyl intermediate | High stereoselectivity, reliable, well-studied Zimmerman-Traxler model. | wikipedia.org |

| SAMP/RAMP Hydrazones | Diastereoselective α-alkylation of hydrazone metalloenamines | Ozonolysis or hydrolysis of the resulting hydrazone | Excellent for α-alkylation of aldehydes and ketones. | wikipedia.org |

| N-tert-Butanesulfinamide | Addition of nucleophiles to N-sulfinyl imines | Acidic hydrolysis of the sulfinamide product | Effective for synthesis of chiral amines, which can be precursors to aldehydes. | thieme-connect.com |

Asymmetric Catalysis in Aldehyde Formation

Diastereoselective Control in Functional Group Interconversions

Once one stereocenter is set, establishing the second stereocenter with the correct relative orientation (diastereoselective control) is the next critical step. For this compound, this means controlling the stereochemistry at C3 relative to the newly formed quaternary center at C2, or vice versa.

Diastereoselective aldol reactions are a cornerstone of stereocontrolled C-C bond formation. duke.eduorganic-chemistry.org For example, an Evans aldol reaction using a chiral oxazolidinone auxiliary can establish two new contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.org Another powerful method is the Passerini reaction, a multicomponent reaction involving an aldehyde, an isocyanide, and a carboxylic acid. When a chiral aldehyde is used, it can induce diastereoselectivity in the formation of the α-acyloxy carboxamide product. acs.orgmdpi.com Lewis acid catalysis has been shown to significantly enhance the diastereoselectivity of Passerini reactions involving chiral aldehydes. acs.org

Substrate-controlled reactions, where the existing stereocenter dictates the facial selectivity of an attack on a prochiral center, are also fundamental. For instance, the addition of an organometallic reagent to a chiral aldehyde containing a stereocenter at the α- or β-position can proceed with high diastereoselectivity, often predicted by the Felkin-Anh or chelation-controlled models. nih.gov The reaction of a chiral aldehyde derived from the desymmetrization of erythritol (B158007) has shown unprecedented diastereoselectivity in Lewis acid-catalyzed Passerini reactions. acs.org

Chromatographic and Spectroscopic Methods for Stereoisomer Resolution and Characterization

Following a stereoselective synthesis, it is essential to determine the isomeric purity (both enantiomeric and diastereomeric excess) and confirm the absolute and relative stereochemistry of the product. This requires a combination of separation and analytical techniques.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and diastereomers. researchgate.net CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.netrestek.com For aldehydes, which can be unstable, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often performed prior to HPLC analysis to create more stable, UV-active derivatives. restek.com Gas chromatography (GC) with a chiral column can also be used for the direct stereodifferentiation of volatile chiral compounds like aldehydes. nih.gov

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.

¹H NMR: The aldehyde proton (CHO) gives a characteristic signal far downfield, typically between 9 and 10 ppm. libretexts.orgpressbooks.pubwikipedia.org The coupling constants between protons on adjacent carbons can help determine their relative stereochemistry.

¹³C NMR: The carbonyl carbon of an aldehyde appears in a distinct region of the spectrum, from 190 to 215 ppm. libretexts.orgpressbooks.pub

2D NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining relative stereochemistry. NOESY detects through-space interactions between protons that are close to each other, allowing for the mapping of the molecule's 3D structure. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the aldehyde functional group. It shows a strong carbonyl (C=O) stretching absorption band around 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde. libretexts.orgwikipedia.org A pair of characteristic C-H stretching absorptions for the aldehyde proton can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.publibretexts.org

The combination of these chromatographic and spectroscopic methods allows for the unambiguous resolution, identification, and structural confirmation of the specific stereoisomers of this compound.

Table 3: Spectroscopic Data for Aldehyde Characterization

| Spectroscopic Method | Functional Group/Proton | Characteristic Signal/Absorption Range | Reference |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | 9.0 - 10.0 ppm | libretexts.orgwikipedia.org |

| ¹H NMR | α-Protons (-CHR-CHO) | 2.0 - 2.5 ppm | libretexts.orglibretexts.org |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 215 ppm | libretexts.orgpressbooks.pub |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1720 - 1740 cm⁻¹ (for saturated aldehydes) | pressbooks.pubwikipedia.org |

| IR Spectroscopy | Aldehyde C-H Stretch | Two peaks at ~2720 cm⁻¹ and ~2820 cm⁻¹ | pressbooks.publibretexts.org |

Advanced Analytical Methodologies for 2 Ethyl 2,3 Dimethylpentanal Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like 2-Ethyl-2,3-dimethylpentanal. This technique is ideal for separating the compound from complex matrices and providing both quantitative data and information for structural identification.

Optimization of Chromatographic Separation Parameters for Branched Aldehydes

The effective separation of this compound from isomers and other components in a sample is critical for accurate analysis. The optimization of GC parameters is therefore a crucial first step. For branched aldehydes, a capillary column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or a modified polysiloxane, is often preferred to achieve separation based on both boiling point and polarity.

Key parameters for optimization would include the oven temperature program, carrier gas flow rate, and injector settings. A typical temperature program would start at a relatively low temperature to allow for the elution of highly volatile compounds, followed by a gradual ramp to a higher temperature to elute less volatile components like this compound. The use of a constant flow rate of an inert carrier gas, such as helium, ensures reproducible retention times. embrapa.br For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte before introduction into the GC system. nih.gov

Table 1: Predicted GC-MS Parameters for this compound Analysis

| Parameter | Predicted Value/Condition | Purpose |

| GC Column | Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) | To separate based on polarity and boiling point, resolving isomers. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | To achieve optimal separation from other volatile components. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | To provide consistent retention times and efficient separation. |

| MS Ion Source Temp. | 230 °C | To maintain analyte in the gas phase and promote ionization. |

| MS Quadrupole Temp. | 150 °C | To ensure stable ion transmission. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for identification. |

Note: This table represents predicted parameters based on the analysis of similar branched aldehydes and would require empirical validation for this compound.

Mass Spectrometric Fragmentation Pattern Analysis

Following separation by GC, the this compound molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a characteristic and reproducible manner. The resulting mass spectrum is a molecular fingerprint that can be used for identification.

For aliphatic aldehydes, common fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.commiamioh.edu

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of an ethyl radical (•CH2CH3, 29 Da) or a more complex radical, resulting in significant fragment ions. A peak corresponding to the loss of the aldehydic hydrogen (M-1) is also common. miamioh.edulibretexts.org

McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. The transfer of this hydrogen to the carbonyl oxygen is followed by the cleavage of the bond between the alpha- and beta-carbons. libretexts.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 142 | [C9H18O]+• | Molecular Ion (M+) |

| 113 | [M - CHO]+ | Loss of the formyl radical |

| 99 | [M - C3H7]+ | Cleavage of the propyl group from the pentanal backbone |

| 85 | [M - C4H9]+ | Cleavage of a butyl group |

| 71 | [C5H11]+ | Alkyl fragment |

| 57 | [C4H9]+ | Butyl cation, a common fragment in branched alkanes |

| 43 | [C3H7]+ | Propyl cation |

| 29 | [CHO]+ or [C2H5]+ | Formyl cation or Ethyl cation |

Note: The relative abundances of these fragments are predictive and would need to be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of this compound.

Proton NMR and Carbon-13 NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehydic proton is highly characteristic and would appear as a singlet or a finely split multiplet significantly downfield (typically δ 9-10 ppm). The various methyl and methylene (B1212753) groups would produce signals in the aliphatic region (δ 0.8-2.5 ppm), with their splitting patterns (singlets, doublets, triplets, quartets, etc.) revealing the number of adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing far downfield (typically δ 200-205 ppm). hmdb.ca The other aliphatic carbons would resonate in the upfield region (δ 10-60 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.4 - 9.6 | 202 - 205 |

| C2 | - | 55 - 60 |

| C3 | 1.8 - 2.2 | 40 - 45 |

| C4 | 1.2 - 1.6 | 25 - 30 |

| C5 | 0.8 - 1.0 | 12 - 15 |

| C2-CH3 | 1.0 - 1.2 | 14 - 18 |

| C3-CH3 | 0.9 - 1.1 | 15 - 20 |

| C2-CH2CH3 | 1.3 - 1.7 (CH2), 0.8 - 1.0 (CH3) | 22 - 28 (CH2), 10 - 14 (CH3) |

Note: These chemical shift values are estimates based on analogous structures and would vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm the precise connectivity of the atoms and to investigate the stereochemistry of this compound, which has two stereocenters (at C2 and C3), two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of the ethyl and methyl groups to the pentanal backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal the spatial proximity of protons. For this compound, NOESY could be used to help determine the relative stereochemistry (syn or anti) of the substituents at C2 and C3 by observing which protons are close to each other in space. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com For this compound, the IR spectrum would be dominated by absorptions corresponding to the aldehyde group and the aliphatic C-H bonds.

The most characteristic absorption would be the strong carbonyl (C=O) stretch of the aldehyde, which for a saturated aliphatic aldehyde is expected in the range of 1740-1720 cm⁻¹. libretexts.orgorgchemboulder.com Another key diagnostic feature for an aldehyde is the C-H stretch of the aldehyde proton, which typically appears as two weak to medium bands around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. orgchemboulder.com The presence of these peaks is a strong indicator of an aldehyde functional group. The spectrum would also show strong C-H stretching vibrations for the methyl and methylene groups around 2960-2850 cm⁻¹.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2960 - 2850 | C-H stretch | Strong | Alkyl (CH₃, CH₂) |

| 2830 - 2820 | C-H stretch | Weak to Medium | Aldehyde (CHO) |

| 2730 - 2720 | C-H stretch | Weak to Medium | Aldehyde (CHO) |

| 1740 - 1720 | C=O stretch | Strong | Aldehyde |

| 1465 - 1450 | C-H bend | Medium | Alkyl (CH₂) |

| 1380 - 1370 | C-H bend | Medium | Alkyl (CH₃) |

Note: The exact positions and intensities of these bands can be influenced by the molecular environment and sample phase (e.g., liquid film, gas).

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

The coupling of liquid chromatography with mass spectrometry provides a robust platform for the analysis of aldehydes like this compound. While gas chromatography-mass spectrometry (GC-MS) is traditionally used for volatile compounds, HPLC- and UHPLC-MS have become indispensable for a broader range of molecules, including those that require derivatization to enhance chromatographic retention and ionization efficiency. mdpi.com For aldehydes, direct analysis by LC-MS can be difficult due to their poor ionization. nih.gov Therefore, derivatization is a key step in developing reliable analytical methods.

The development of a selective and sensitive method for this compound in complex mixtures, such as environmental or biological samples, necessitates careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A common and effective strategy for the analysis of aldehydes by LC-MS is chemical derivatization. nih.govresearchgate.net

Derivatization:

A widely employed derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). tandfonline.comlcms.cz This reagent reacts with the aldehyde group of this compound to form a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative. nih.gov This derivatization step serves two primary purposes: it increases the molecular weight and introduces a chromophore, which was historically important for UV detection, but more critically for modern techniques, it significantly enhances ionization efficiency for mass spectrometry. nih.gov

The derivatization reaction is typically carried out by mixing the sample containing the aldehyde with a solution of DNPH in an acidified solvent, such as acetonitrile (B52724) with formic acid, and incubating at room temperature. nih.gov

Chromatographic Separation:

The resulting DNPH-hydrazone of this compound can be effectively separated from other components in a complex mixture using reversed-phase HPLC or UHPLC.

Stationary Phase: A C18 column is the most common choice for the separation of DNPH-aldehyde derivatives, providing good resolution based on hydrophobicity. nih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is employed. lcms.cz The gradient starts with a higher proportion of the aqueous phase and progressively increases the organic phase concentration to elute the more hydrophobic compounds. The mobile phase is often acidified with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. roscoff-culture-collection.org

Flow Rate and Column Temperature: Typical flow rates for HPLC are in the range of 0.5-1.0 mL/min, while UHPLC systems operate at lower flow rates, often around 0.2-0.5 mL/min, with smaller particle size columns for higher efficiency. nih.govlcms.cz The column temperature is usually maintained at a constant value, for instance, 40°C, to ensure reproducible retention times. lcms.cz

A hypothetical gradient program for the analysis of the DNPH derivative of this compound is presented in the table below.

| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 60 | 40 |

| 20.0 | 30 | 70 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 60 | 40 |

| 35.0 | 60 | 40 |

Mass spectrometry is the preferred detection method for the derivatized this compound due to its high selectivity and sensitivity.

Ionization Techniques:

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources used for the analysis of DNPH-hydrazones. nih.govnih.gov

APCI: This technique is often used for less polar compounds and is well-suited for the analysis of DNPH derivatives. Negative ion mode APCI is particularly effective, as the DNPH-hydrazones readily form deprotonated molecules [M-H]⁻, leading to excellent detectability. lcms.cz

ESI: While also applicable, ESI may be more sensitive to matrix effects. Negative ion mode is also typically preferred for DNPH derivatives with ESI. tandfonline.com

Mass Spectrometric Analysis:

The mass spectrometer can be operated in several modes for detection and quantification.

Full Scan Mode: This mode is used to acquire mass spectra over a defined mass-to-charge (m/z) range, which is useful for identifying the molecular ion of the derivatized analyte. The expected molecular weight of this compound (C9H18O) is 142.24 g/mol . After derivatization with DNPH (C6H6N4O4, MW: 198.14 g/mol ) and the loss of a water molecule, the resulting DNPH-hydrazone would have a molecular weight of 322.38 g/mol . In negative ion mode, the expected [M-H]⁻ ion would be at m/z 321.37.

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For high sensitivity and quantitative analysis, SIM or MRM modes are employed. In SIM mode, the mass spectrometer is set to detect only the m/z of the target analyte. In MRM mode, a specific precursor ion (e.g., m/z 321.37) is selected and fragmented, and a specific product ion is monitored. This highly selective technique significantly reduces background noise and improves the limit of quantification.

The table below summarizes hypothetical mass spectrometric parameters for the analysis of the DNPH derivative of this compound.

| Parameter | Setting |

| Ionization Mode | Negative Ion APCI |

| Nebulizing Gas Flow | 2.5 L/min |

| Probe Temperature | 400 °C |

| CDL Temperature | 230 °C |

| Precursor Ion (m/z) for MRM | 321.4 |

| Product Ion (m/z) for MRM | Hypothetical fragment |

| Dwell Time | 200 ms |

Note: The specific product ion would need to be determined experimentally by infusion of a standard of the derivatized compound and performing fragmentation analysis.

Quantification:

Quantification is achieved by constructing a calibration curve using standards of this compound that have undergone the same derivatization procedure as the samples. The peak area of the analyte is plotted against its concentration. The use of an internal standard, a structurally similar compound not present in the sample, is recommended to correct for variations in derivatization efficiency and instrument response.

The combination of derivatization with UHPLC-MS/MS provides a powerful and reliable strategy for the trace-level detection and quantification of this compound in complex matrices, which is essential for detailed research into its environmental presence or biological relevance.

Theoretical and Computational Chemistry Studies of 2 Ethyl 2,3 Dimethylpentanal

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These methods are fundamental to predicting molecular geometry, reactivity, and spectroscopic properties.

The reactivity of 2-Ethyl-2,3-dimethylpentanal is dominated by its aldehyde functional group, specifically the carbonyl (C=O) moiety. The carbonyl group consists of a carbon atom and an oxygen atom joined by a double bond, which is composed of one sigma (σ) bond and one pi (π) bond. libretexts.org The carbon atom is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees. libretexts.orgopenochem.org

A key feature of the carbonyl group is its polarity. Due to the higher electronegativity of oxygen compared to carbon, the electron density in the C=O bond is shifted towards the oxygen atom. libretexts.orglibretexts.org This polarization creates a partial negative charge (δ-) on the oxygen atom and a significant partial positive charge (δ+) on the carbonyl carbon. openochem.orglibretexts.org This intrinsic electronic property renders the carbonyl carbon highly electrophilic, making it a primary target for attack by nucleophiles. libretexts.orgfiveable.me The general electronic characteristics applicable to the carbonyl group in this compound are summarized in the table below.

| Property | Description | Significance for Reactivity |

| Hybridization | Carbonyl carbon is sp² hybridized; Oxygen is also considered sp² hybridized. libretexts.org | Results in a planar geometry around the carbonyl group, influencing how reactants can approach. |

| Bonding | Comprises one sigma (σ) bond and one pi (π) bond. libretexts.org | The weaker π-bond is susceptible to breaking during addition reactions. |

| Polarity | The C=O bond is highly polar, with a partial positive charge on carbon and a partial negative charge on oxygen. openochem.org | The electrophilic nature of the carbonyl carbon is the primary driver for nucleophilic addition reactions. masterorganicchemistry.com |

| Resonance | Can be described by two main resonance structures, one with a C=O double bond and a minor contributor with a C-O single bond, a positive charge on carbon, and a negative charge on oxygen. openochem.org | The minor resonance contributor highlights the electrophilic character of the carbonyl carbon. |

This table presents generalized data for aldehyde carbonyl groups.

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. numberanalytics.comlibretexts.org For a molecule like this compound, which contains a flexible carbon chain with multiple bulky substituents, the conformational landscape is complex. Computational methods can map this landscape, identifying low-energy (stable) conformers and the energy barriers between them. numberanalytics.com

The stability of different conformers is primarily influenced by steric strain, which is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. organicchemistrytutor.com In this compound, significant steric interactions would be expected between the ethyl group at the C2 position, the methyl group at the C2 position, and the methyl group at the C3 position. Rotations around the C2-C3 bond, for example, would lead to conformers with varying degrees of steric hindrance.

The relative energies of these interactions determine the most stable conformation, which is the one the molecule is most likely to adopt. Gauche interactions (where bulky groups are 60° apart) and eclipsed interactions (0° apart) introduce energetic penalties, with eclipsed conformations being particularly high in energy. organicchemistrytutor.com

| Interaction Type | Description | Approximate Energy Cost (kcal/mol) |

| H-H Eclipsed | Torsional strain from eclipsing C-H bonds. | ~1.0 |

| CH₃-H Eclipsed | Steric and torsional strain between a methyl group and a hydrogen atom. | ~1.4 |

| CH₃-CH₃ Eclipsed | High steric strain from two eclipsing methyl groups. | 3.0 - 5.0 |

| CH₃-CH₃ Gauche | Steric strain between two methyl groups positioned 60° apart. | ~0.9 |

This table provides representative energy values for common steric interactions found in alkanes, which are the building blocks for understanding the more complex interactions in this compound. Source: General data from organic chemistry principles.

Electronic Structure Analysis of the Carbonyl Group

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights that are often difficult to obtain through experimental means alone. This involves mapping the energy of the system as reactants are converted into products.

For this compound, the principal reaction type is nucleophilic addition to the carbonyl carbon. libretexts.orgunizin.org Reaction pathway modeling can trace the entire mechanism of such a reaction, for instance, the addition of a Grignard reagent or the reduction by a hydride agent like sodium borohydride (B1222165).

This modeling identifies key structures along the reaction coordinate, including:

Reactants: The starting materials (e.g., this compound and a nucleophile).

Intermediates: Stable or semi-stable species formed during the reaction, such as the tetrahedral alkoxide intermediate that results from the nucleophile attacking the carbonyl carbon. fiveable.meunizin.org

Transition States (TS): The highest energy point on the pathway between a reactant and an intermediate or a product. researchgate.net The structure of the transition state determines the reaction's activation energy. For aldehydes, the transition state leading to the tetrahedral intermediate is generally less sterically crowded and thus lower in energy compared to that of ketones. unizin.org

Products: The final molecules formed after the reaction is complete.

By analyzing the geometries and electronic structures of these species, chemists can gain a fundamental understanding of how bonds are formed and broken during the transformation. researchgate.net

A significant advantage of reaction pathway modeling is the ability to predict quantitative data related to reaction feasibility and speed. nih.gov

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡). nih.gov According to transition state theory, this value can be used to calculate the theoretical rate constant (k) for the reaction. A lower activation energy corresponds to a faster reaction.

Studies on other aldehydes have successfully used these methods to understand reaction outcomes. For example, computational analysis of the proline-catalyzed aldol (B89426) reaction has been used to predict both the rate and the equilibrium position for various aldehyde substrates. nih.gov Similar computations for this compound could predict its reactivity with different nucleophiles.

| Parameter | Definition | Application to this compound |

| ΔG (Gibbs Free Energy of Reaction) | The overall energy change between products and reactants. | Predicts the equilibrium position and spontaneity of a reaction (e.g., hydration, acetal (B89532) formation). |

| ΔG‡ (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate of reaction; a lower barrier means a faster reaction. Could be used to compare the rates of addition of different nucleophiles. |

| k (Rate Constant) | A proportionality constant relating reaction rate to reactant concentrations. | Quantifies the speed of a reaction at a given temperature. |

This is a conceptual table illustrating how kinetic and thermodynamic parameters are applied.

Elucidation of Reaction Mechanisms at the Molecular Level

Structure-Activity Relationship (SAR) Modeling for Aldehydes

Structure-Activity Relationship (SAR) modeling is a computational approach used to predict the biological or chemical activity of a compound based on its molecular structure. researchgate.netoecd.org Instead of testing every chemical, SAR models use data from tested compounds to create predictive rules. oecd.org

For aldehydes, SAR models are often developed by grouping them into categories based on shared structural features. researchgate.netresearchgate.net This allows for the prediction of properties like aquatic toxicity or skin sensitization potential for untested aldehydes. researchgate.netnih.gov The similarities in their properties are often linked to common reaction mechanisms. researchgate.netacs.org

This compound would be classified within the aliphatic aldehyde category, and more specifically, as a branched-chain alkanal. Its activity would be predicted based on the established relationships for this group, taking into account factors like:

Electrophilicity: The reactivity of the carbonyl group.

Steric Hindrance: The bulky ethyl and methyl groups near the reaction center can influence how the molecule interacts with biological macromolecules or other reagents. acs.orgosti.gov

Lipophilicity (logP): The compound's affinity for fatty versus aqueous environments, which affects its bioavailability and distribution.

| Aldehyde Category | Structural Feature | Example | Predicted Activity Basis |

| Alkanals | Straight-chain saturated aldehyde | Pentanal | Reactivity as a "hard" electrophile. acs.org |

| Branched Alkanals | Saturated aldehyde with alkyl branches | This compound | Reactivity modified by steric hindrance. acs.org |

| α,β-Unsaturated Aldehydes | C=C double bond adjacent to the carbonyl | Acrolein | Reactivity as a "soft" electrophile, capable of Michael addition. acs.org |

| Aryl Aldehydes | Aldehyde group attached to an aromatic ring | Benzaldehyde | Electronic effects of the aromatic ring influence carbonyl reactivity. nih.gov |

This table outlines major aldehyde categories used in SAR modeling.

Atmospheric Chemistry Modeling of Aldehyde Degradation

Atmospheric chemistry models are essential tools for predicting the environmental fate of volatile organic compounds (VOCs) like this compound. While specific, detailed modeling studies exclusively focused on this compound are not prominent in publicly available literature, its atmospheric degradation pathways can be reliably predicted based on extensive research into other long-chain and branched aliphatic aldehydes. copernicus.orgscielo.org.mx These models simulate the complex series of reactions that transform the parent molecule into various degradation products, influencing air quality, ozone levels, and the formation of secondary organic aerosol (SOA). rsc.org

Reaction with Hydroxyl Radicals (OH)

The reaction between this compound and OH radicals proceeds chiefly through hydrogen atom abstraction. scielo.org.mx There are several potential sites on the molecule from which a hydrogen atom can be abstracted, with the aldehydic hydrogen being particularly susceptible. copernicus.org

Key H-Abstraction Sites in this compound:

Aldehydic H-atom: Abstraction from the -CHO group is typically a fast reaction channel for aldehydes, leading to the formation of an acyl radical. copernicus.orgscielo.org.mx

Tertiary H-atoms: The hydrogen atoms on the chiral carbons C2 and C3 are tertiary and thus are also favorable sites for abstraction.

Secondary and Primary H-atoms: Hydrogen atoms on the ethyl and methyl groups can also be abstracted, though generally at slower rates than aldehydic or tertiary hydrogens.

Table 1: Potential Hydrogen Abstraction Sites in this compound and the Resulting Radicals

| Abstraction Site | Type of C-H Bond | Resulting Radical Type | Significance |

|---|---|---|---|

| Carbonyl Group (-CHO) | Aldehydic | Acyl Radical | A primary, often dominant, reaction pathway for aldehydes leading to acyl peroxy radicals. copernicus.org |

| Carbon-2 | Tertiary | Alkyl Radical | Favorable abstraction site due to the stability of the resulting tertiary radical. |

| Carbon-3 | Tertiary | Alkyl Radical | Another favorable site for H-abstraction, leading to a different set of degradation products. |

| Ethyl Group (-CH₂CH₃) | Secondary | Alkyl Radical | Contributes to the overall reaction rate and product distribution. scielo.org.mx |

| Methyl Groups (-CH₃) | Primary | Alkyl Radical | Generally the slowest abstraction pathway, but still contributes to the overall degradation. |

Subsequent Atmospheric Reactions

Once the initial H-abstraction occurs, a cascade of reactions follows, the pathways of which are highly dependent on the atmospheric concentration of nitrogen oxides (NOx = NO + NO₂). rsc.orgd-nb.info

Peroxy Radical Formation: The initial acyl or alkyl radicals (R•) react almost instantaneously with atmospheric oxygen (O₂) to form the corresponding peroxy radicals (RO₂•). rsc.org

Peroxy Radical Fate (NOx Dependence):

In High-NOx Environments (e.g., polluted urban areas), peroxy radicals predominantly react with nitric oxide (NO). This reaction forms an alkoxy radical (RO•) and nitrogen dioxide (NO₂). d-nb.info The highly energetic alkoxy radical can then undergo further reactions, including isomerization or, significantly for a branched compound, C-C bond scission (fragmentation). nih.gov This fragmentation breaks the molecule into smaller, more volatile compounds, which can reduce the efficiency of SOA formation. nih.gov

In Low-NOx Environments (e.g., remote, pristine regions), peroxy radicals are more likely to react with hydroperoxyl radicals (HO₂) or other peroxy radicals (RO₂•). copernicus.org These reactions typically lead to the formation of more stable, less volatile products like organic hydroperoxides (ROOH), alcohols, and other carbonyls. rsc.org These pathways are often associated with the formation of highly oxygenated molecules (HOMs) that are key precursors to SOA. copernicus.org

Modeling Secondary Organic Aerosol (SOA) Formation

The degradation products of this compound, particularly the larger, multifunctional compounds formed under low-NOx conditions (such as dicarbonyls, hydroxy carbonyls, and carboxylic acids), can possess sufficiently low volatility to partition from the gas phase into existing aerosol particles or even form new particles. rsc.orgnih.gov This process is a significant source of SOA.

However, the molecular structure of this compound plays a crucial role. Studies on other aliphatic carbonyls have shown that branched structures have a higher tendency to fragment upon oxidation compared to their linear isomers. nih.gov This increased fragmentation can lead to a lower SOA yield because the resulting products are smaller and more volatile. nih.gov Therefore, atmospheric models would predict that while this compound contributes to SOA formation, its yield may be less than that of a straight-chain C9 aldehyde. Advanced models can incorporate these structure-activity relationships to provide more accurate predictions of a specific VOC's impact on air quality. d-nb.info

Table 2: Generalized Key Reactions in Atmospheric Aldehyde Degradation Models

| Reaction Step | Generalized Equation | Atmospheric Significance |

|---|---|---|

| Initiation | R-CHO + OH → R-C(O)• + H₂O | Forms the initial acyl radical, starting the degradation cascade. scielo.org.mx |

| R-H + OH → R• + H₂O | Forms an alkyl radical via abstraction from the carbon backbone. scielo.org.mx | |

| Propagation | R• + O₂ → RO₂• | Rapid formation of a peroxy radical. rsc.org |

| RO₂• + NO → RO• + NO₂ | Dominant in high-NOx; leads to alkoxy radicals and potential fragmentation. d-nb.info | |

| RO• → Products | Alkoxy radical undergoes fragmentation or isomerization. nih.gov | |

| RO₂• + HO₂ → ROOH + O₂ | Dominant in low-NOx; forms stable hydroperoxides, contributing to SOA. copernicus.org |

Environmental Chemical Behavior and Degradation Pathways of Branched Aldehydes

Atmospheric Oxidation and Photochemistry of Volatile Aldehydes

Volatile organic compounds (VOCs), including branched aldehydes, are released into the atmosphere from both natural and anthropogenic sources. copernicus.org Once in the troposphere, they are subjected to various chemical and photochemical processes that determine their atmospheric lifetime and their contribution to the formation of secondary pollutants like ozone and particulate matter. tandfonline.comepa.gov

The primary daytime sink for most aldehydes in the troposphere is their reaction with the hydroxyl radical (OH). acs.orgacs.org The OH radical is a highly reactive oxidant that initiates the degradation of a vast array of atmospheric trace gases. The reaction with aldehydes typically proceeds via hydrogen atom abstraction. For aliphatic aldehydes, this abstraction can occur from the aldehydic group (-CHO) or from the alkyl chain. scielo.org.mx Due to the relatively weak C-H bond in the aldehyde group, abstraction of the aldehydic hydrogen is often the dominant pathway. copernicus.orgscielo.org.mx For aldehydes with four or more carbon atoms, however, H-abstraction from the carbon chain can also be a contributing channel. scielo.org.mx

The general mechanism for the reaction of a branched aldehyde (R-CHO) with an OH radical is as follows: R-CHO + OH → R-CO• + H₂O (Aldehydic H-abstraction) R-CHO + OH → •R'-CHO + H₂O (Alkyl H-abstraction)

The resulting acyl radical (R-CO•) can then react with molecular oxygen (O₂) to form an acylperoxy radical (R-C(O)OO•), a key intermediate in atmospheric chemistry.

Reactions with ozone (O₃) are generally a less significant loss process for saturated aliphatic aldehydes compared to the reaction with OH radicals. acs.org However, for unsaturated aldehydes, ozonolysis can be a more important degradation pathway. researchgate.net The reaction of ozone with phenolic aldehydes has been studied, revealing the formation of carboxylic acids and other products through aromatic ring cleavage. nih.govacs.orguky.edu While structurally different, these studies underscore ozone's role as an atmospheric oxidant capable of transforming aldehydic compounds. nih.gov

The atmospheric oxidation of aldehydes leads to a cascade of secondary products. The acylperoxy radicals formed from the initial OH reaction can react with nitrogen oxides (NOx), leading to the formation of peroxyacyl nitrates (PANs), which are important reservoirs of NOx and can be transported over long distances. nih.gov Alternatively, these radicals can participate in reactions that generate other radicals, smaller aldehydes, and carboxylic acids. acs.orgnih.gov

Longer-chain aldehydes, through autoxidation processes, can form highly oxygenated organic molecules (HOMs). copernicus.org These low-volatility compounds are crucial precursors for the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. copernicus.orgacs.orguky.eduresearchgate.net Studies on hexanal (B45976), a straight-chain aldehyde, have shown that oxidation products, including HOMs and accretion products, can form within seconds. copernicus.org

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) at ~298 K | Estimated Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|

| n-Butanal | 2.88 x 10⁻¹¹ | ~11 hours | researchgate.net |

| n-Pentanal | 2.48 x 10⁻¹¹ | ~13 hours | researchgate.net |

| n-Hexanal | 2.60 x 10⁻¹¹ | ~12 hours | researchgate.net |

| trans-2-Hexenal (B146799) | 2.95 x 10⁻¹¹ | < 8 hours | researchgate.net |

| Nonanal (B32974) | 3.6 x 10⁻¹¹ | ~7.5 hours | nih.gov |

*Lifetime (τ) calculated as 1/(kOH * [OH]), assuming a typical 24-hour average tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³.

Reactions with Hydroxyl Radicals and Ozone in the Troposphere

Biodegradation and Biotransformation in Environmental Systems

When branched aldehydes are deposited from the atmosphere onto soil or water, their fate is largely governed by biological degradation processes. Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds, including branched aliphatic molecules, as sources of carbon and energy. researchgate.netnih.govnih.gov